![molecular formula C18H29N3O2 B2691210 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200425-05-2](/img/structure/B2691210.png)
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study by Zanobini, Brandi, and Meijere (2006) developed a one-pot three-component reaction for the direct conversion of certain alkylhydroxylamine hydrochlorides and formaldehyde or an alkyl glyoxylate to furnish 3-spirocyclopropanated 2-azetidinones, including compounds with tert-butyl groups (Zanobini, Brandi, & Meijere, 2006).
Biological Activities and Synthesis of Derivatives
- Guthikonda et al. (1987) used tert-butyldimethylsilyl esters of azetidinones in the synthesis of carbapenems, exploring their antimicrobial properties. This indicates potential applications in developing new antibiotics (Guthikonda et al., 1987).
- Bernáth et al. (1994) synthesized tert-butyl-cyclopentane-fused 1,3-oxazines and 1,3-thiazines from an azetidinone, showcasing the chemical diversity and potential pharmaceutical applications of such compounds (Bernáth et al., 1994).
- Nakatsuka et al. (1991) detailed the synthesis of an important intermediate for penem and carbapenem antibiotics, demonstrating the relevance of tert-butyl-azetidin-2-one derivatives in antibiotic synthesis (Nakatsuka et al., 1991).
- Altenbach et al. (2008) studied 2-aminopyrimidines as ligands of the histamine H4 receptor, indicating the potential therapeutic applications of compounds with tert-butyl groups in treating inflammatory diseases and pain (Altenbach et al., 2008).
Structural and Mechanistic Insights
- Hirokami et al. (1997) investigated the structures of imine Dewar pyrimidinones with tert-butyl groups through X-ray diffraction analysis and ab initio calculations, contributing to our understanding of the structural properties of such compounds (Hirokami Si et al., 1997).
Synthesis Techniques and Methodologies
- Yadav and Sriramurthy (2005) demonstrated the use of tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine in generating various organic products, showcasing advanced synthetic methodologies involving tert-butyl groups (Yadav & Sriramurthy, 2005).
Antioxidant and Anti-inflammatory Activities
- Isomura et al. (1984) synthesized 2, 6-di-tert-butylphenols with azoles, exhibiting significant anti-arthritic and anti-inflammatory activities, suggesting the therapeutic potential of tert-butyl derivatives in treating arthritis and inflammation (Isomura et al., 1984).
Enzymatic Inhibition and Drug Development
- Beauve et al. (1999) prepared 1-alkoxycarbonyl-3-bromoazetidin-2-ones as potential elastase inhibitors, indicative of the role of tert-butyl-azetidin-2-ones in developing enzyme inhibitors (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).
Advanced Organic Synthesis
- Nativi, Reymond, and Vogel (1989) utilized ethyl and tert-butyl azidoformate in the synthesis of protected amines, highlighting the versatility of tert-butyl groups in complex organic synthesis processes (Nativi, Reymond, & Vogel, 1989).
Propriétés
IUPAC Name |
6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)16-8-9-17(23)21(19-16)12-13-10-20(11-13)14-6-4-5-7-15(14)22/h8-9,13-15,22H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNULKXHHFJVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/no-structure.png)
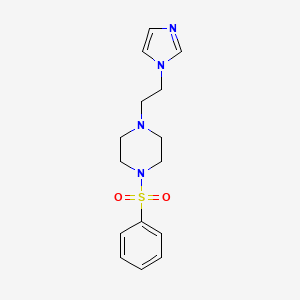
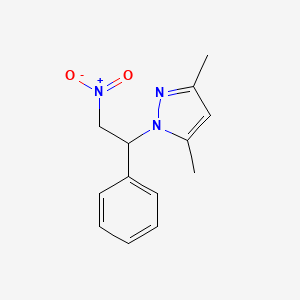
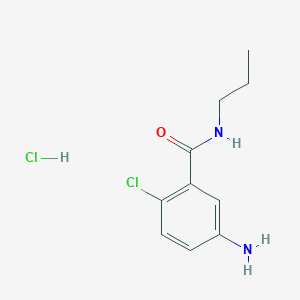
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)
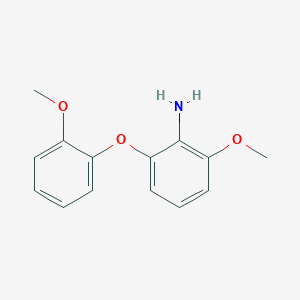
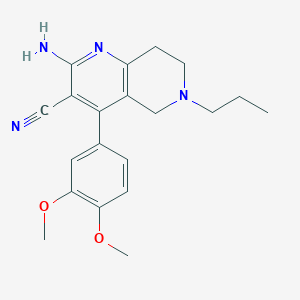
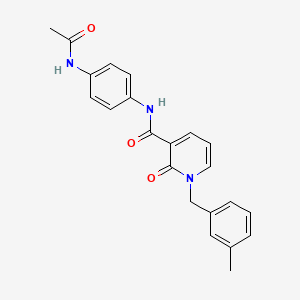
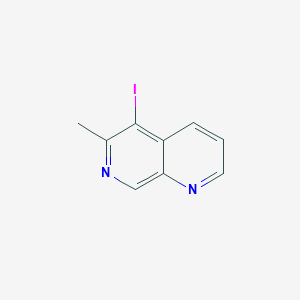
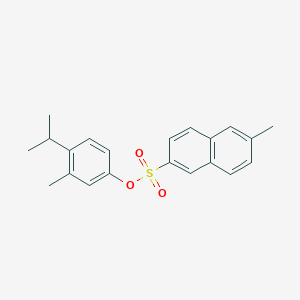
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)
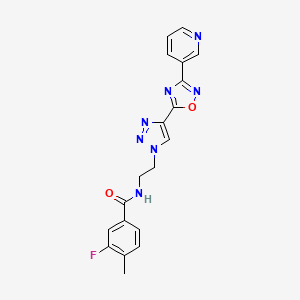
![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)